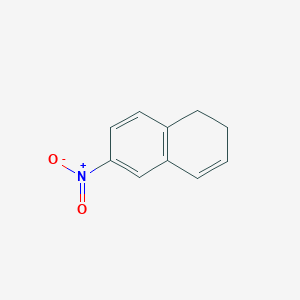

6-Nitro-1,2-dihydronaphthalene

説明

Structure

3D Structure

特性

分子式 |

C10H9NO2 |

|---|---|

分子量 |

175.18 g/mol |

IUPAC名 |

6-nitro-1,2-dihydronaphthalene |

InChI |

InChI=1S/C10H9NO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h2,4-7H,1,3H2 |

InChIキー |

RIBOJYZUGREEGX-UHFFFAOYSA-N |

正規SMILES |

C1CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies for 6 Nitro 1,2 Dihydronaphthalene and Its Derivatives

Direct Nitration Strategies

The introduction of a nitro group directly onto the aromatic ring of a 1,2-dihydronaphthalene (B1214177) scaffold is a primary synthetic route. This transformation typically relies on electrophilic aromatic substitution mechanisms, where the choice of nitrating agent and reaction conditions are critical for success and selectivity.

Electrophilic Nitration of Dihydronaphthalene Scaffolds

The direct nitration of 1,2-dihydronaphthalene and its derivatives involves the reaction of the aromatic ring with a potent electrophile, the nitronium ion (NO₂⁺). masterorganicchemistry.com This ion is commonly generated in situ from a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The π-electrons of the aromatic portion of the dihydronaphthalene attack the nitronium ion, forming a carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, resulting in the formation of a nitro-dihydronaphthalene. masterorganicchemistry.com

Patented research indicates that a nitro group can be effectively introduced into the 1,2-phenylene portion of dihydronaphthalene derivatives using a suitable nitrating reagent. google.com Studies focusing on regioselective substitution in hindered aromatics have also explored the nitration of 1,2-dihydronaphthalene, leading to products such as 4-nitrophthalic acid upon subsequent oxidation. acs.org

Nitration via Thallium(III) and Iodine-Mediated Processes

Thallium(III) nitrate (B79036) (TTN) has been investigated for its role in the oxidation of 1,2-dihydronaphthalenes. researchgate.netscispace.comscielo.br While often employed for ring-contraction reactions, the process can also result in the addition of nitrate groups. researchgate.netacs.org When 1,2-dihydronaphthalenes bearing electron-withdrawing groups, such as a nitro group, are treated with TTN in methanol (B129727), significant amounts of addition products are formed alongside other derivatives. researchgate.netscispace.com For instance, the oxidation of 6-nitro-1,2-dihydronaphthalene with TTN can yield addition products where methanol and a nitrate group have been added across the double bond. researchgate.netscielo.br A specific product identified from a related precursor is trans-7-nitro-2-methoxy-1-nitrate-1,2,3,4-tetrahydronaphthalene. scielo.br The mechanism proceeds through an initial oxythallation of the double bond, followed by subsequent reaction steps. scispace.com

Hypervalent iodine reagents have emerged as mediators for oxidative nitration reactions under mild, acid-free conditions. rsc.org For example, N-aryl sulfonamides can be nitrated using a combination of sodium nitrite (B80452) and a hypervalent iodine reagent like phenyliodine(III) bis(trifluoroacetate) (PIFA). rsc.org This method represents the first example of an iodane-mediated oxidative nitration. rsc.org While this specific methodology has been demonstrated on other substrates, it points to the potential for iodine(III)-mediated processes in the nitration of various aromatic systems. ugto.mx

Regioselectivity and Reaction Conditions in Nitration of Dihydronaphthalenes

The position of nitration on the dihydronaphthalene ring is governed by both the electronic effects of existing substituents and the reaction conditions. In electrophilic aromatic substitution, the incoming nitro group is directed by the activating or deactivating nature of the substituents on the aromatic ring. For the 1,2-dihydronaphthalene scaffold, the fused aliphatic ring acts as an electron-donating group, generally directing substitution to the ortho and para positions (positions 5, 7, and 8 relative to the aliphatic ring).

The regioselectivity of nitration can be significantly influenced by the reaction medium. sci-hub.se Studies on the nitration of naphthalene (B1677914), a related aromatic system, show that isomer ratios vary considerably with the nitrating agent and solvent used. sci-hub.se For thallium(III)-mediated reactions, the regiochemistry is dictated by the formation of a trans oxythallated adduct, which can then rearrange or undergo displacement by nucleophiles like methanol. scispace.com The presence of a strong electron-withdrawing group, such as a nitro group, on the aromatic ring decreases the migratory aptitude of the aromatic ring itself, thus favoring the formation of addition products over ring-contracted ones. researchgate.netscispace.com

Synthesis via Precursor Modification

An alternative and often more controlled approach to synthesizing this compound involves the chemical modification of already functionalized precursors, such as nitrated tetralones, tetralols, or substituted naphthols.

Derivatization from Nitrated Tetralones and Tetralols

A well-established and highly effective route to this compound begins with the corresponding nitrated 1-tetralone. scispace.comscielo.br This multi-step synthesis offers excellent control over the final position of the nitro group.

The key steps are:

Nitration of 1-Tetralone : The synthesis typically starts with the nitration of 1-tetralone. This reaction yields a mixture of isomers, including 5-nitro-1-tetralone and 7-nitro-1-tetralone (B1293709), which can be separated by chromatography. scispace.com

Reduction to Tetralol : The isolated 7-nitro-1-tetralone is then subjected to reduction. The ketone functional group is selectively reduced using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol to yield 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol (B3189470) (7-nitro-1-tetralol). scispace.comscielo.br This reaction proceeds with high yield (98%). scielo.br

Dehydration to Dihydronaphthalene : The final step is the acid-catalyzed dehydration of the 7-nitro-1-tetralol. Treating the alcohol with an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) in toluene, eliminates a molecule of water to form the double bond, yielding this compound. scispace.comresearchgate.net This dehydration step is also highly efficient, with reported yields of 88%. scispace.com

The following table summarizes the transformation of nitrated tetralones to the target compound.

| Precursor | Reagents & Conditions | Intermediate | Product & Yield | Reference |

| 7-Nitro-1-tetralone | 1. NaBH₄, MeOH, rt, 1.5 h | 7-Nitro-1-tetralol | This compound (Overall yield from tetralone not specified, but steps are high-yielding) | scispace.com, scielo.br |

| 7-Nitro-1-tetralol | 2. p-TsOH, Toluene, 130 °C, 15 min | - | This compound (88% yield for this step) | scispace.com |

Conversion from Substituted Naphthols

Substituted naphthols serve as versatile precursors for the synthesis of various nitrated naphthalene derivatives. Although not a direct route to this compound itself, these methods illustrate the principle of building the desired functionality from a naphthol core. For example, the synthesis of 6-nitro-1,2,4-acid (6-nitro-1-amino-2-naphthol-4-sulfonic acid) starts from 2-naphthol. google.com The process involves a sequence of reactions including nitrosation, reduction, sulfonation, and finally, nitration with nitric acid to introduce the nitro group at the 6-position. google.com

Other synthetic strategies demonstrate the conversion of naphthols into complex heterocyclic systems that share structural similarities. For instance, substituted 2-naphthols can be reacted with other reagents to form dihydronaphthofuran derivatives through processes like allylation followed by cyclization. rsc.org These examples underscore the utility of naphthols as foundational building blocks in the synthesis of complex naphthalene-based structures. researchgate.net

Novel and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable, efficient, and safer methods for synthesizing nitroaromatic compounds. numberanalytics.comrsc.org Traditional nitration methods often involve harsh acids and produce significant waste, posing environmental and safety risks. researchgate.netnih.gov The move towards greener alternatives addresses these challenges by focusing on improved reaction conditions, atom economy, and waste reduction. mit.eduum-palembang.ac.id

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for nitration reactions, which are often highly exothermic and potentially hazardous. vapourtec.combeilstein-journals.org By performing the reaction in a microreactor or tubular reactor, significant advantages in safety, efficiency, and selectivity can be realized. rsc.orgrsc.org

The key benefits of continuous flow nitration include:

Enhanced Safety: The small internal volume of microreactors minimizes the amount of hazardous material present at any given time, drastically reducing the risk of thermal runaway and explosion. vapourtec.comrsc.org

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and efficient temperature control, preventing the formation of hot spots that can lead to side reactions and decomposition. vapourtec.combeilstein-journals.org

Improved Selectivity and Yield: Precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry leads to higher selectivity for the desired mononitrated product and reduces the formation of unwanted isomers and byproducts. rsc.orgrsc.org This often results in a higher quality product and simplifies subsequent purification procedures. vapourtec.com

Scalability and Reproducibility: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"), which is more predictable and reproducible than scaling up batch reactors. rsc.orgrsc.org

Research has demonstrated the successful application of continuous flow nitration for various aromatic compounds, achieving high yields (often >99%) and excellent selectivity. rsc.orgrsc.org These systems can also incorporate strategies for recycling waste acid, further enhancing economic benefits and reducing environmental impact. rsc.orgrsc.org

Table 1: Comparison of Batch vs. Continuous Flow Nitration Techniques

| Feature | Batch Nitration | Continuous Flow Nitration |

|---|---|---|

| Safety Profile | Higher risk due to large volumes of hazardous reagents and poor heat dissipation, potential for thermal runaway. vapourtec.comrsc.org | Significantly improved safety due to small reactor volumes, superior heat and mass transfer, and precise control. vapourtec.comrsc.org |

| Process Control | Difficult to maintain stable reaction conditions; potential for localized hot spots and temperature gradients. rsc.org | Excellent control over temperature, pressure, stoichiometry, and residence time. vapourtec.combeilstein-journals.org |

| Selectivity & Yield | Often produces mixtures of isomers and over-nitrated byproducts, leading to lower selectivity and yields. researchgate.netrsc.org | High selectivity for the desired product, leading to higher yields and product purity. rsc.orgrsc.org |

| Scalability | Scaling up can be challenging and unpredictable, often requiring significant re-optimization. rsc.org | Readily scalable by extending run time or numbering-up reactors, with high reproducibility. rsc.orgrsc.org |

| Waste Management | Generates large quantities of spent acid, posing environmental and disposal challenges. researchgate.net | Enables easier integration of waste acid recycling systems, reducing environmental impact. rsc.orgrsc.org |

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. um-palembang.ac.id Syntheses with high atom economy are inherently more sustainable as they generate less waste. mit.edu

For the synthesis of this compound and its derivatives, several strategies can improve sustainability:

Catalytic Reagents: Using catalytic rather than stoichiometric reagents is a fundamental green chemistry principle. um-palembang.ac.id For instance, developing catalytic methods for both the nitration step and the formation of the dihydronaphthalene ring minimizes waste. rsc.org

Alternative Nitrating Agents: Traditional nitration relies on a mixture of nitric and sulfuric acids, which is corrosive and generates significant acid waste. researchgate.net Greener approaches explore alternative nitrating agents such as silica-supported inorganic nitrates (e.g., calcium nitrate) or N-nitro reagents, which can operate under milder, non-acidic conditions. researchgate.netwjpmr.comgordon.edu

Solvent Choice: Minimizing or replacing hazardous organic solvents with more environmentally benign alternatives like water or performing reactions under solvent-free conditions can significantly reduce the environmental impact of a synthesis. mit.edunih.gov

Reaction types such as cycloadditions and annulations are often highly atom-economical as they involve the formation of multiple bonds in a single step with all or most of the atoms from the reactants being incorporated into the product. rsc.org The development of such reactions for the construction of the dihydronaphthalene framework is a key area of sustainable synthetic research. rsc.org

Purification and Isolation Methodologies in Synthesis

After the synthesis of this compound, effective purification and isolation are crucial to obtain a product of high purity. The choice of method depends on the physical properties of the target compound and the nature of the impurities present in the crude reaction mixture.

Crystallization is a widely used and effective technique for purifying solid nitroaromatic compounds. google.comgoogle.com The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool slowly. The desired compound, being less soluble at lower temperatures, crystallizes out, leaving impurities behind in the mother liquor. google.com The selection of the crystallization solvent is critical; solvents like methanol or ethyl acetate (B1210297) are commonly employed. gordon.eduspiedigitallibrary.org For industrial processes, continuous crystallization methods have been developed where the crude product is mixed with an acid (e.g., nitric acid) and passed through vessels at progressively lower temperatures to induce crystallization. google.comgoogle.com

Chromatography is another cornerstone of purification in organic synthesis. For nitro-dihydronaphthalene derivatives, several chromatographic techniques are applicable:

Column Chromatography: This is a standard laboratory technique for separating components of a mixture. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate. scielo.brumich.edu The components are separated based on their differential adsorption to the silica gel.

High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and is used for both analytical quantification and preparative purification. Reversed-phase columns (e.g., C18) are frequently used, where a polar mobile phase elutes the compounds. researchgate.netnih.gov

Solid-Phase Extraction (SPE): SPE is often used as a clean-up step prior to final analysis or purification. researchgate.netnih.gov It can effectively separate the target nitro-PAH derivatives from complex matrices like environmental samples or crude reaction mixtures. scielo.br

These methods can be used individually or in combination to achieve the desired level of purity for the final product.

Table 2: Summary of Purification and Isolation Techniques

| Technique | Description | Application/Notes |

|---|---|---|

| Crystallization | Separation of a solid compound from a solution based on differences in solubility at varying temperatures. google.comspiedigitallibrary.org | Highly effective for obtaining pure, crystalline nitroaromatic solids. Solvent selection (e.g., methanol, ethyl acetate) is crucial. scispace.comgordon.edu |

| Column Chromatography | Separation based on differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through. scielo.br | Standard method for laboratory-scale purification. Effective for removing byproducts with different polarities. umich.edu |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure variant of column chromatography offering superior resolution and speed. nih.gov | Used for both analytical quantification and high-purity preparative separation of isomers and closely related compounds. researchgate.netnih.gov |

| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds in a liquid are separated by their affinity for a solid sorbent. | Primarily used for sample clean-up and pre-concentration from complex mixtures before instrumental analysis. scielo.brresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 6 Nitro 1,2 Dihydronaphthalene

Transformations of the Nitro Group

The nitro group of 6-Nitro-1,2-dihydronaphthalene is a versatile functional handle, primarily undergoing reductive transformations to yield valuable amino and hydroxylamine (B1172632) derivatives, which are key intermediates in the synthesis of more complex molecules.

Reductive Methodologies to Amino and Hydroxylamine Derivatives.wikipedia.orgacs.org

The reduction of the nitro group in this compound to an amino or hydroxylamine group is a fundamental transformation in organic synthesis. wikipedia.orgacs.org A variety of methods, including catalytic hydrogenation and metal-mediated reductions, have been successfully employed to achieve this conversion. acs.org

Catalytic hydrogenation is a widely used method for the reduction of nitro groups. masterorganicchemistry.com Reagents such as Raney nickel and platinum dioxide (PtO₂) are effective catalysts for this transformation. nih.govwikipedia.org Raney nickel, a fine-grained nickel-aluminium alloy, is a versatile catalyst for hydrogenating compounds with multiple bonds, including nitro groups. wikipedia.org It is known for its high catalytic activity and stability under a range of reaction conditions. wikipedia.org Platinum-based catalysts, often supported on carbon, are also highly effective for the hydrogenation of nitroarenes. nih.gov These reactions are typically carried out under a hydrogen atmosphere and can be performed at room temperature and pressure, although elevated temperatures and pressures may be used to increase the reaction rate. nih.govgoogle.com

Table 1: Catalytic Hydrogenation of Nitroarenes

| Catalyst | Substrate | Product | Key Features |

|---|---|---|---|

| Raney Ni | Nitroarenes | Anilines | Low cost, excellent activity, widely used in industrial processes. nih.gov |

A variety of metals in combination with acids or other reagents are effective for the reduction of nitroarenes. masterorganicchemistry.com These methods offer an alternative to catalytic hydrogenation and are often preferred for their chemoselectivity and milder reaction conditions.

Iron/HCl (Fe/HCl): The use of iron metal in the presence of an acid, such as hydrochloric acid, is a classic and reliable method for the reduction of aromatic nitro compounds to their corresponding anilines. masterorganicchemistry.commdpi.comdoubtnut.com This reaction is thought to proceed via a series of single electron transfers from the iron metal. doubtnut.com

Sodium Borohydride (B1222165) (NaBH₄): While sodium borohydride alone is generally not effective for the reduction of nitro groups, its reactivity can be significantly enhanced by the addition of transition metal salts. jcsp.org.pkecochem.com.co For example, NaBH₄ in the presence of nickel(II) chloride or cobalt(II) chloride can efficiently reduce nitro compounds. jcsp.org.pk The synthesis of this compound itself can be achieved from the corresponding tetralone via reduction with NaBH₄ followed by dehydration. scispace.comscielo.br

Zinc (Zn): Zinc metal, often in the presence of an acid or as a Zn/Cu couple, is another effective reagent for the reduction of nitroaromatics. masterorganicchemistry.comnih.govrsc.org It has been utilized in the synthesis of various amino compounds from their nitro precursors. nih.govrsc.org

Tin(II) Chloride (SnCl₂): Stannous chloride is a mild reducing agent that can selectively reduce aromatic nitro groups to anilines, often in the presence of other reducible functional groups. commonorganicchemistry.comwikipedia.orgreddit.com

Samarium(II) Iodide (SmI₂): Samarium(II) iodide is a powerful single-electron transfer reagent capable of reducing a wide range of functional groups, including nitro compounds. wikipedia.orgthieme-connect.de Depending on the reaction conditions, nitro compounds can be selectively reduced to either hydroxylamines or amines. wikipedia.org The reactivity of SmI₂ can be modulated by the use of additives like HMPA or water. wikipedia.orgnih.gov

Table 2: Metal-Mediated Reductions of Nitro Compounds

| Reagent | Substrate | Product | Key Features |

|---|---|---|---|

| Fe/HCl | Aromatic Nitro Compounds | Aromatic Primary Amines | Classic, reliable method. mdpi.comdoubtnut.com |

| NaBH₄/Transition Metal Salt | Nitro Compounds | Amines | Enhanced reactivity of NaBH₄. jcsp.org.pk |

| Zn/Acid | Aromatic Nitro Compounds | Arylamines | Effective reducing agent. nih.govrsc.org |

| SnCl₂ | Aromatic Nitro Compounds | Anilines | Mild and selective. commonorganicchemistry.comwikipedia.org |

The selective reduction of a nitro group in the presence of other sensitive functional groups is a significant challenge in organic synthesis. The choice of reducing agent and reaction conditions plays a crucial role in achieving high chemo- and regioselectivity. For instance, tin(II) chloride is known for its ability to selectively reduce nitro groups while leaving other reducible functionalities intact. commonorganicchemistry.comwikipedia.org Similarly, catalytic systems involving silanes and oxo-rhenium complexes have demonstrated high chemoselectivity in the reduction of aromatic nitro compounds, tolerating a wide array of functional groups such as esters, amides, and halogens. nih.gov These systems have also shown excellent regioselectivity in the reduction of dinitrobenzenes to nitroanilines. nih.gov The ability to selectively reduce one nitro group in a molecule containing multiple nitro groups is also a valuable synthetic tool. commonorganicchemistry.com

Other Nitro Group Derivatizations

While reduction is the most common transformation of the nitro group in this compound, other derivatizations are also possible. For example, the nitro group can be displaced through nucleophilic aromatic substitution, although this is less common for this specific substrate. The electron-withdrawing nature of the nitro group can also influence the reactivity of the aromatic ring in other reactions.

Reactions of the Dihydronaphthalene Core

The dihydronaphthalene core of this compound contains a reactive double bond, making it susceptible to a variety of addition and rearrangement reactions.

One notable reaction is the thallium trinitrate (TTN) mediated ring contraction of 1,2-dihydronaphthalenes. scispace.comscielo.br This reaction can lead to the formation of indan (B1671822) derivatives. scispace.comscielo.br However, the presence of an electron-withdrawing group like the nitro group in this compound can disfavor this rearrangement and instead lead to the formation of glycolic derivatives and naphthalenes. scispace.comscielo.br

The double bond can also undergo other typical alkene reactions such as hydrogenation, halogenation, and epoxidation, although these reactions must be carefully controlled to avoid competing reactions at the nitro group. The dihydronaphthalene scaffold is a common structural motif in various natural products and biologically active molecules, and its functionalization is a key step in the synthesis of these compounds. nih.gov

Oxidation Reactions and Their Mechanistic Pathways

The oxidation of this compound has been investigated using several methods, revealing pathways that can lead to aromatization, addition products, or skeletal rearrangements depending on the oxidant and reaction conditions.

Photo-oxygenation of 1,2-dihydronaphthalene (B1214177) and its derivatives often involves the reaction with singlet oxygen. In the case of the parent 1,2-dihydronaphthalene, methylene (B1212753) blue-sensitized photo-oxygenation in methanol (B129727) yields products such as 1,4-dihydro-1-hydroperoxynaphthalene and trans-1,2,3,4-tetrahydro-2-hydroperoxy-1-methoxynaphthalene. unige.ch These products are thought to arise from the trapping of a zwitterionic peroxide intermediate. unige.ch However, studies on substituted 1,2-dihydronaphthalenes have shown that the electronic nature of the substituent significantly influences the reaction's course. The 6-nitro derivative of 1,2-dihydronaphthalene proved to be completely unreactive under photo-oxygenation conditions. unige.ch This lack of reactivity is attributed to the electron-withdrawing nature of the nitro group, which lowers the energy of the highest occupied molecular orbital (HOMO) of the styrene-like portion of the molecule, thereby deactivating it towards attack by singlet oxygen. unige.ch

The oxidation of 1,2-dihydronaphthalenes using heavy metal salts like thallium(III) nitrate (B79036) (TTN) or hypervalent iodine reagents can induce a fascinating ring contraction to form indane derivatives. scispace.comscielo.brresearchgate.net This reaction is highly dependent on the substituents present on the aromatic ring. scielo.br

When this compound is treated with thallium trinitrate (TTN) in methanol, the corresponding ring-contracted indan product is obtained, but in a low yield. scispace.comscielo.br The presence of the powerful electron-withdrawing nitro group disfavors the rearrangement. scispace.comscielo.br Instead, significant amounts of addition products and the aromatized naphthalene (B1677914) derivative are formed. scispace.comscielo.br

The proposed mechanism for the formation of the aromatization product involves two potential pathways. One possibility is an initial allylic oxidation of the 1,2-dihydronaphthalene, followed by an acid-catalyzed dehydration that is driven by the formation of the stable aromatic ring. scielo.br An alternative pathway could involve two consecutive acid-catalyzed eliminations of methanol from an initial addition product. scielo.br

The reaction of 1,2-dihydronaphthalenes with hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), also known as Koser's reagent, can similarly lead to ring contraction. researchgate.netcardiff.ac.uk These reagents are considered more environmentally benign alternatives to heavy metal oxidants like thallium(III) compounds. cardiff.ac.ukencyclopedia.pub While specific studies detailing the reaction of this compound with hypervalent iodine reagents are not extensively documented in the provided results, the general reactivity patterns suggest that the electron-withdrawing nitro group would likely impede the desired ring contraction, similar to its effect in thallium(III)-mediated oxidations. researchgate.netcardiff.ac.uk

Table 1: Oxidation of this compound with Thallium Trinitrate (TTN)

| Reactant | Reagent | Solvent | Products | Yield of Ring Contraction Product | Reference |

|---|

Nucleophilic and Electrophilic Reactivity of the Unsaturated Ring

The unsaturated ring in this compound is susceptible to both nucleophilic and electrophilic attack, leading to a variety of functionalized products.

Dearomative functionalization of naphthalene cores is a powerful strategy for building sp³-rich scaffolds. acs.org While nucleophilic addition of hydrides to dearomatize a naphthalene nucleus is rare, it has been observed in specific cases, such as the reduction of poly-nitronaphthalenes with sodium borohydride. acs.orgnih.gov In one study, a dearomative hydride addition to 1-naphthonitrile (B165113) was achieved using freshly generated, highly reactive potassium hydride (KH). acs.orgnih.gov This suggests that under specific activating conditions, a hydride could potentially add to the electron-deficient naphthalene system of a nitro-substituted dihydronaphthalene. However, direct studies on dearomative hydride additions specifically to this compound were not found in the search results.

The electrophilic nature of the double bond in nitroalkenes makes them excellent acceptors for conjugate additions of various nucleophiles. thieme-connect.de This reactivity can be extended to the double bond in this compound. The reaction of 1,2-dihydronaphthalene with nitryl iodide (generated in situ from potassium nitrite (B80452) and iodine) leads to the formation of 3-nitro-1,2-dihydronaphthalene. thieme-connect.de

While direct examples of the addition of carbon and heteroatom nucleophiles to this compound are not explicitly detailed, the general reactivity of similar systems provides insight. For instance, the reaction of 2-(3,4-dihydronaphthalen-1-yl)-ethanol with thallium(III) salts can lead to either ring contraction or the addition of methanol across the double bond, depending on the reaction conditions. nih.gov This highlights the susceptibility of the dihydronaphthalene system to attack by heteroatom nucleophiles. The electron-withdrawing nitro group in the 6-position would be expected to enhance the electrophilicity of the double bond, making it more susceptible to attack by both carbon and heteroatom nucleophiles.

Metal-Catalyzed Coupling and Functionalization (e.g., Heck coupling, amination)

Heck Coupling:

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of modern organic synthesis. wikipedia.org While specific studies focusing exclusively on the Heck reaction of a halo-substituted this compound are not extensively detailed in the provided results, the general principles of the Heck reaction on similar substrates, such as 1,2-dihydronaphthalene derivatives, offer valuable insights.

The Heck reaction with 1,2-dihydronaphthalene and aryl iodides can lead to two different regioisomeric products. researchgate.net Arylation can occur at the carbon atom adjacent to the aromatic ring, which is often followed by a double bond shift to yield a 1-aryl-1,2-dihydronaphthalene. researchgate.net Alternatively, arylation can happen at the 3-position, leading to a 3-aryl-1,2-dihydronaphthalene. researchgate.net The regioselectivity of the Heck reaction is influenced by various factors, including the nature of the catalyst, ligands, and reaction conditions. rsc.orgacs.org For instance, the choice of ligand can dramatically switch the enantioselectivity in asymmetric Heck reactions. acs.org

A plausible mechanism for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the alkene. Subsequent migratory insertion of the alkene into the aryl-palladium bond and β-hydride elimination regenerates the catalyst and yields the final product. rsc.org

Table 1: Representative Heck Coupling Reactions

| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Product(s) | Yield (%) | Ref. |

| 1 | Iodobenzene | Styrene | PdCl2 | KOAc | Methanol | Stilbene | - | wikipedia.org |

| 2 | Aryl Iodides | 1,2-Dihydronaphthalene | Pd catalyst | - | - | 1-Aryl-1,2-dihydronaphthalene & 3-Aryl-1,2-dihydronaphthalene | - | researchgate.net |

| 3 | Bromobenzene | Styrene | NHC-Pd complex | TEA | Dioxane | Stilbene | 75 | rsc.org |

This table presents generalized Heck reaction examples to illustrate the scope and typical components of the reaction. Specific yields for reactions involving this compound would require further experimental investigation.

Amination:

The introduction of an amino group is a critical transformation in the synthesis of many biologically active molecules. nih.govmdpi.com Metal-catalyzed amination reactions provide direct routes to C-N bond formation.

Cobalt-catalyzed amination reactions have been reported for 1,2-dihydronaphthalene derivatives using aryl azides. researchgate.net These reactions can lead to the formation of benzylic amines of tetrahydronaphthalene, which involves a concurrent reduction of the double bond in the dihydronaphthalene ring. researchgate.net The mechanism is proposed to proceed through a metalloradical pathway. researchgate.net

Iron-catalyzed C-N cross-coupling reactions have also been developed, using azides and boronic acids as coupling partners. uva.nl This methodology has been successfully applied to a wide range of substrates, including those with heterocyclic scaffolds. uva.nl

Reductive amination offers another pathway for the synthesis of amines from nitro compounds. nih.gov Nickel-based heterogeneous catalysts have been shown to be effective for the one-pot reductive amination of carbonyl compounds with nitroarenes. nih.gov This approach avoids the pre-reduction of the nitro group, making it a more atom-economical process. nih.gov

Table 2: Examples of Metal-Catalyzed Amination Reactions

| Entry | Substrate | Aminating Agent | Catalyst | Reaction Type | Product Type | Ref. |

| 1 | 1,2-Dihydronaphthalene derivative | Aryl azide | Co(porphyrin) | C-H Amination | Benzylic amine of tetrahydronaphthalene | researchgate.net |

| 2 | Boronic acids | Tetrazoles/Azides | Iron catalyst | C-N Cross-Coupling | Aryl and Aliphatic Amines | uva.nl |

| 3 | Carbonyl compounds | Nitroarenes | Ni/NiO composite | Reductive Amination | Secondary Amines | nih.gov |

This table illustrates various metal-catalyzed amination strategies that could potentially be applied to this compound or its derivatives.

Influence of Substituents on Reactivity and Selectivity

The nature and position of substituents on the aromatic ring of this compound can profoundly influence its reactivity and the selectivity of its transformations. scielo.brlibretexts.org These effects are generally understood in terms of the interplay between inductive and resonance effects of the substituents. libretexts.org

Electronic Effects:

Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): The nitro group (–NO₂) is a powerful EWG, both by induction and resonance. libretexts.org This deactivates the aromatic ring towards electrophilic substitution reactions. libretexts.org In reactions where a positive charge develops in the aromatic ring or on a benzylic carbon, the presence of the nitro group is destabilizing and can significantly decrease the reaction rate or yield. For example, in the thallium trinitrate-mediated ring contraction of 1,2-dihydronaphthalenes, the presence of a nitro group leads to a lower yield of the desired indane product compared to substrates with electron-donating groups. scielo.brresearchgate.net

Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (B1213986) (–OCH₃) or alkyl groups activate the aromatic ring towards electrophilic attack. libretexts.org They stabilize cationic intermediates, thereby increasing reaction rates. In the aforementioned ring-contraction reaction, substrates with methoxy groups show excellent yields of the rearranged product. scielo.br

Table 3: Effect of Substituents on the Thallium Trinitrate-Mediated Ring Contraction of 1,2-Dihydronaphthalenes

| Substrate | Substituent on Aromatic Ring | Product Yield (Indan) | Substituent Effect | Ref. |

| 1,2-Dihydronaphthalene derivative | Methoxy (EDG) | Excellent | Favors rearrangement | scielo.br |

| This compound | Nitro (EWG) | Low | Disfavors rearrangement | scielo.brresearchgate.net |

| Bromo-substituted 1,2-dihydronaphthalene | Bromo (EWG) | - | Significant amounts of side products | scielo.br |

This table is based on qualitative descriptions from the provided sources.

Steric Effects:

The size of substituents can also play a crucial role in reactivity and selectivity. Bulky substituents can hinder the approach of a reagent to a particular reaction site, a phenomenon known as steric hindrance. For instance, in asymmetric epoxidation reactions of 1,2-dihydronaphthalene derivatives, bulkier substituents around the double bond can influence the enantiomeric excess of the product, and very bulky groups like a t-butyl group can even prevent the reaction from occurring. ethz.ch

In metal-catalyzed coupling reactions, the steric bulk of ligands attached to the metal center is a critical factor in determining the outcome of the reaction, including its stereoselectivity. acs.org

Advanced Analytical and Spectroscopic Methodologies for Structural and Purity Assessment of 6 Nitro 1,2 Dihydronaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-Nitro-1,2-dihydronaphthalene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for precise regiochemical and stereochemical assignments.

The regiochemistry , specifically the position of the nitro group on the aromatic ring, can be confirmed by analyzing the chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum. For this compound, the protons on the nitrated aromatic ring will exhibit distinct downfield shifts due to the electron-withdrawing nature of the nitro group. The coupling constants (J-values) between adjacent protons further elucidate their relative positions.

The stereochemistry of the dihydronaphthalene ring can be investigated through the analysis of the coupling constants between the protons on the saturated portion of the ring. The dihedral angles between these protons, which are dependent on the ring conformation, can be estimated using the Karplus equation. This information helps in determining the preferred conformation of the dihydronaphthalene ring system.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for a Related Dihydronaphthalene Derivative

| Atom No. | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| 1 | 7.99 | dd | |

| 2 | 7.95 | dd | |

| 3 | 7.29 | dd |

Note: Data is for 1-Nitro-5,6-dihydroxy-dihydronaphthalene and is for illustrative purposes.

Similarly, ¹³C NMR spectroscopy provides complementary information regarding the carbon skeleton of the molecule. The carbon atom attached to the nitro group is expected to show a significant downfield shift.

Vibrational Spectroscopy (IR, Raman) for Functional Group Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in a molecule. For this compound, these techniques are particularly useful for confirming the presence of the nitro group and characterizing the vibrations of the dihydronaphthalene core.

Infrared (IR) Spectroscopy is highly sensitive to polar bonds and is therefore an excellent method for detecting the nitro group. The N-O bonds in the nitro group are highly polar, resulting in strong and characteristic absorption bands spectroscopyonline.com. Aromatic nitro compounds typically exhibit two distinct and intense peaks corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group spectroscopyonline.comorgchemboulder.com.

Asymmetric NO₂ stretch: Typically observed in the region of 1550-1475 cm⁻¹ orgchemboulder.com.

Symmetric NO₂ stretch: Generally appears in the range of 1360-1290 cm⁻¹ orgchemboulder.com.

The presence of a pair of intense peaks in these regions is a strong indicator of a nitro group spectroscopyonline.com. Additionally, a scissoring vibration of the nitro group can be observed around 850 cm⁻¹ spectroscopyonline.com. The spectrum would also feature bands corresponding to the C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C=C stretching vibrations from the aromatic ring vscht.cz.

Raman Spectroscopy provides complementary information to IR spectroscopy. While IR is based on changes in the dipole moment, Raman spectroscopy relies on changes in polarizability. The symmetric vibrations of the nitro group often produce a strong signal in the Raman spectrum. For nitrophenol isomers, Raman peaks at 1333 cm⁻¹ and 1343 cm⁻¹ have been attributed to the asymmetric stretching vibration of the nitro group, while a peak at 1430 cm⁻¹ was assigned to the symmetric stretching vibration spectroscopyonline.com.

Interactive Data Table: Characteristic Vibrational Frequencies for Nitroaromatic Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1550-1475 | Strong |

| Symmetric NO₂ Stretch | 1360-1290 | Strong |

| NO₂ Scissoring | 890-835 | Medium |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1400 | Medium-Weak |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

While a specific mass spectrum for this compound is not available in the provided search results, analysis of related compounds such as dihydronaphthalene metabolites shows characteristic fragmentation that can be used for identification researchgate.net.

Interactive Data Table: Expected Key Mass Spectrometric Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (expected) |

| [M]⁺ | Molecular Ion | 175 |

| [M - NO₂]⁺ | Loss of nitro group | 129 |

| [M - O - NO]⁺ | Loss of oxygen and nitric oxide | 129 |

| [M - HNO₂]⁺ | Loss of nitrous acid | 128 |

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure, including the planarity of the aromatic ring, the conformation of the dihydronaphthalene ring, and the orientation of the nitro group relative to the ring system. The packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding and π-π stacking, would also be revealed wikipedia.org.

Although a crystal structure for this compound itself has not been reported in the provided search results, the crystal structure of a related substituted 1,2-dihydronaphthalene (B1214177) derivative has been determined nih.gov. In this example, the cyclohexa-1,3-diene ring of the 1,2-dihydronaphthalene system adopts a half-chair conformation nih.gov. This provides a model for the likely conformation of the dihydronaphthalene ring in the target compound.

Chromatographic Techniques (HPLC, GC-MS) for Purity Control and Identification of Intermediates/By-products

Chromatographic techniques are essential for assessing the purity of this compound and for identifying any intermediates or by-products from its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For purity control, a reversed-phase HPLC method would likely be employed, where the analyte is separated based on its hydrophobicity. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) would be a typical starting point sielc.com. A UV detector would be suitable for detection, as the aromatic and nitro functionalities are strong chromophores. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity of the sample can be quantified.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC analysis. The retention time of the compound provides a means of identification, while the mass spectrometer provides definitive structural information for the parent compound and any separated impurities mdpi.com. This is particularly useful for identifying isomeric by-products or reaction intermediates. For instance, GC-MS has been used to analyze metabolites of 1,2-dihydronaphthalene, demonstrating its applicability to this class of compounds researchgate.net.

Interactive Data Table: General Chromatographic Conditions for Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | UV-Vis |

| GC-MS | Capillary (e.g., DB-5ms) | Helium | Mass Spectrometer |

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., FTIR)

In-situ spectroscopic monitoring allows for the real-time analysis of a chemical reaction as it occurs, providing valuable kinetic and mechanistic information. Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose, as it can be used to track the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands nih.govxjtu.edu.cnnih.gov.

For the synthesis of this compound, an in-situ FTIR probe could be inserted directly into the reaction vessel. The progress of the nitration reaction could be followed by monitoring the disappearance of the reactant's characteristic bands and the appearance of the strong NO₂ stretching bands of the product in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions. This real-time data allows for the determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction conditions.

Computational and Theoretical Studies on 6 Nitro 1,2 Dihydronaphthalene Chemistry

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO interactions)

The electronic structure of 6-Nitro-1,2-dihydronaphthalene is fundamentally dictated by the interplay between its constituent parts: the bicyclic dihydronaphthalene framework and the electron-withdrawing nitro (-NO₂) group. Molecular Orbital (MO) theory is central to understanding this structure, with a particular focus on the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and spatial distribution of these orbitals determine the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.

The table below presents typical HOMO-LUMO energy values for parent aromatic and nitroaromatic compounds, calculated using Density Functional Theory (DFT), to illustrate the expected effects on this compound.

Table 1: Comparison of DFT-Calculated Frontier Orbital Energies (eV) for Related Aromatic Compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Naphthalene (B1677914) | -6.13 | -1.37 | 4.75 | DFT/aug-cc-pVQZ samipubco.com |

| Naphthalene | -5.795 | -1.003 | 4.792 | B3LYP/6-31G(d) rsc.org |

| Nitrobenzene | -7.55 | -2.72 | 4.83 | DFT (Generic) researchgate.net |

Global reactivity descriptors, which can be derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. Parameters such as chemical hardness (η), chemical potential (µ), and the global electrophilicity index (ω) can be calculated to predict the molecule's behavior in chemical reactions. irjweb.com For this compound, these calculations would likely confirm its electrophilic nature, driven by the low-lying LUMO associated with the nitro group.

Reaction Mechanism Elucidation via Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a preeminent computational method for elucidating reaction mechanisms. It allows for the calculation of potential energy surfaces, the identification of transition states, and the determination of activation energies, thereby providing a detailed, step-by-step view of a chemical transformation. nih.gov While specific DFT studies on this compound are not extensively documented, the mechanisms of analogous systems offer a clear blueprint for how its reactivity would be computationally explored.

Electrophilic Aromatic Substitution: The nitro group is strongly deactivating and a meta-director in electrophilic aromatic substitution reactions. However, the reactivity of the fused ring system is complex. DFT calculations could be used to model, for instance, a second nitration reaction. This would involve calculating the activation barriers for the attack of a nitronium ion (NO₂⁺) at various positions on the aromatic ring. Such calculations on the nitration of benzene (B151609) have shown that DFT can accurately predict reaction barriers and heats of reaction. eurjchem.com For this compound, these models would likely confirm that further substitution on the nitro-bearing ring is energetically unfavorable compared to substitution on the other ring.

Reduction of the Nitro Group: The reduction of the nitro group is a characteristic reaction of nitroaromatic compounds. This multi-step process typically proceeds from the nitro compound to a nitroso intermediate, then to a hydroxylamine (B1172632), and finally to the corresponding amine. DFT methods have been successfully employed to compare different functionals and basis sets for accurately modeling the reduction potentials and reaction energies involved in the reduction of nitrobenzene. srce.hrresearchgate.net A similar computational approach for this compound would map out the energetics of each reduction step, clarifying the mechanism under different conditions.

Reactions involving the Alkenyl Moiety: The double bond in the non-aromatic portion of the molecule is susceptible to reactions such as hydrogenation, halogenation, or epoxidation. DFT calculations would be crucial in comparing the feasibility of these reactions versus those occurring on the aromatic ring. By calculating the activation energies for competing pathways, a theoretical prediction of the molecule's chemoselectivity can be achieved.

Table 2: Mechanistic Insights Obtainable from DFT Calculations.

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (ΔE‡ or ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate; lower barriers indicate faster reactions. nih.gov |

| Reaction Energy (ΔE_rxn or ΔH_rxn) | The net energy change between reactants and products. | Indicates if a reaction is exothermic (releases energy) or endothermic (requires energy). eurjchem.com |

| Transition State (TS) Geometry | The molecular structure at the highest point of the reaction energy profile. | Provides insight into the specific atomic motions and bond formations/breakages during the reaction. nih.gov |

| Intermediate Structures | Geometries of stable or semi-stable species formed during the reaction. | Helps to establish a stepwise vs. concerted mechanism. |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational spectroscopy is an essential field that complements experimental analysis by providing theoretical predictions of various spectra. aip.orgunibo.it Methods like DFT can accurately calculate spectroscopic constants, which are invaluable for identifying unknown compounds and interpreting complex experimental data. nsf.gov

Conformational Analysis: The 1,2-dihydronaphthalene (B1214177) molecule is not planar due to the sp³-hybridized carbon atoms in one of its rings. Rotational spectroscopy studies combined with high-level quantum chemical calculations have established the precise three-dimensional structure of the parent 1,2-dihydronaphthalene molecule in the gas phase. researchgate.net For this compound, computational methods would be used to perform a conformational analysis to determine the most stable spatial arrangements of the atoms. This involves mapping the potential energy surface by rotating the C-NO₂ bond and allowing the ring to adopt its lowest energy pucker. While multiple conformers may exist, it is likely that one will be significantly more stable and thus more abundant. umanitoba.canih.gov

Prediction of Spectroscopic Constants: Once the minimum energy conformation is identified, its spectroscopic parameters can be calculated with high accuracy. For rotational spectroscopy, the principal moments of inertia and the resulting rotational constants (A, B, C) can be predicted. These theoretical values are crucial for guiding the assignment of transitions in experimental microwave spectra. nih.gov Similarly, vibrational frequencies and intensities can be calculated to generate a theoretical infrared (IR) spectrum, aiding in the assignment of experimental vibrational bands. The B3LYP functional combined with a triple-zeta basis set, such as 6-311+G(d,p), is often effective for predicting these parameters in aromatic molecules. researchgate.net

The table below shows the experimentally determined and computationally calculated rotational constants for the parent molecule, 1,2-dihydronaphthalene, illustrating the accuracy of modern computational methods.

Table 3: Experimental and Theoretical Spectroscopic Constants (MHz) for 1,2-Dihydronaphthalene.

| Parameter | Experimental Value researchgate.net | Theoretical Value (B3LYP-D3(BJ)/def2-TZVP) researchgate.net | Theoretical Value (MP2/6-311+G(d,p)) researchgate.net |

|---|---|---|---|

| A | 2229.46743(15) | 2225.2 | 2239.5 |

| B | 1231.55403(12) | 1225.8 | 1233.1 |

| C | 856.88455(11) | 851.3 | 858.0 |

Structure-Reactivity Relationship Studies via Computational Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with a specific activity, such as chemical reactivity or toxicity. nih.govresearchgate.net For nitroaromatic compounds, which are widely used in industry but often possess toxic and mutagenic properties, QSAR models are particularly important for predicting their environmental and biological impact. sciengine.comresearchgate.net

The foundation of a QSAR model lies in the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure and electronic properties. For a molecule like this compound, these descriptors would be calculated using quantum chemical methods, primarily DFT.

Key descriptors for nitroaromatic compounds often relate to their electronic properties, as these govern their reactivity. For example, the energy of the LUMO (E_LUMO) is frequently used as an indicator of a compound's ability to be reduced, a critical step in the mechanism of toxicity for many nitroaromatics. nih.gov A lower E_LUMO suggests the compound is more easily reduced and potentially more toxic. Other relevant descriptors include the dipole moment, molecular polarizability, and various atomic charges.

Once descriptors are calculated for a series of related nitroaromatic compounds with known activities, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a mathematical model. This model can then be used to predict the activity of a new or untested compound like this compound based solely on its calculated descriptors.

Table 4: Common Quantum Chemical Descriptors Used in QSAR Models for Nitroaromatics.

| Descriptor | Symbol | Physical Meaning | Relevance to Reactivity/Toxicity |

|---|---|---|---|

| Energy of the LUMO | E_LUMO | Energy of the lowest unoccupied molecular orbital. | Relates to the ease of reduction (electron affinity). A key factor in the mutagenicity of nitroaromatics. nih.gov |

| Energy of the HOMO | E_HOMO | Energy of the highest occupied molecular orbital. | Relates to the ability to be oxidized (ionization potential). |

| HOMO-LUMO Gap | ΔE | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | μ | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions, affecting transport and bioavailability. |

| Octanol-Water Partition Coefficient | logP | Measure of hydrophobicity. | Crucial for predicting how a compound distributes in biological systems and the environment. nih.gov |

| Chemical Hardness | η | Resistance to change in electron distribution. Calculated as (E_LUMO - E_HOMO)/2. | "Soft" molecules (low hardness) are generally more reactive. |

Synthetic Applications and Chemical Derivatization of 6 Nitro 1,2 Dihydronaphthalene in Complex Molecule Synthesis

Role as a Key Building Block for Nitrogen-Containing Heterocycles (e.g., Indazoles)

The 1,2-dihydronaphthalene (B1214177) framework, when functionalized with a nitro group, presents a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles. While direct synthetic routes employing 6-Nitro-1,2-dihydronaphthalene are not extensively detailed in available literature, its structural motifs are present in precursors used for creating fused pyrazole systems, such as benzo[g]indazoles.

In analogous syntheses, related compounds like 6-methoxy-5-nitro-1-tetralone serve as key starting materials. nih.gov The general strategy involves a Claisen-Schmidt condensation of the nitro-tetralone with various aromatic aldehydes to form the corresponding α,β-unsaturated ketones (chalcones). nih.gov Subsequent reaction of these intermediates with hydrazine in a suitable solvent like acetic acid leads to the formation of the fused pyrazole ring, yielding 6-nitro-tetrahydro-benzo[g]indazole derivatives. nih.govresearchgate.net This synthetic approach highlights the utility of the nitro-functionalized tetralone core in building complex heterocyclic structures. dntb.gov.ua The nitro group in these scaffolds is crucial, as it can be later transformed, for instance, into an amino group, allowing for further molecular diversification. researchgate.net

By analogy, this compound possesses the necessary functionalities—a reactive double bond and an electron-withdrawing nitro group—that could potentially be harnessed in similar cyclization strategies to access a variety of fused N-heterocycles. The synthesis of nitroindazoles from precursors like 2-amino-5-nitrotoluene further establishes the principle of using nitrated aromatic compounds as foundational blocks for building indazole cores. orgsyn.org

Table 1: Synthesis of Benzo[g]indazoles from a Related Precursor

| Starting Material | Reaction Sequence | Product Type |

|---|

Precursor to Aminated Tetrahydronaphthalenes and Related Scaffolds

One of the most significant applications of this compound is its role as a precursor to aminated tetrahydronaphthalenes. The transformation involves the reduction of both the nitro group and the olefinic double bond.

The reduction of an aromatic nitro group to a primary amine is a fundamental and well-established transformation in organic synthesis. mdpi.comresearchgate.net Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) under a hydrogen atmosphere. researchgate.net In the case of this compound, this reaction would proceed in two key steps, which can occur concurrently or sequentially depending on the reaction conditions:

Reduction of the Nitro Group: The -NO₂ group is reduced to an amino (-NH₂) group.

Hydrogenation of the Alkene: The double bond in the dihydronaphthalene ring is saturated, converting the dihydronaphthalene core into a tetrahydronaphthalene (tetralin) scaffold.

This two-fold reduction efficiently converts this compound into 6-amino-1,2,3,4-tetrahydronaphthalene (also known as 6-aminotetralin). Catalytic transfer hydrogenation, using hydrogen donors like ammonium formate in the presence of a catalyst, offers a facile and clean alternative to using hydrogen gas. mdpi.com

Alternatively, direct C-H amination of dihydronaphthalene derivatives has been achieved using aryl azides catalyzed by cobalt-porphyrin complexes, which yields benzylic amines of tetrahydronaphthalene. researchgate.net This method introduces the amino functionality with a simultaneous reduction of the double bond. researchgate.net

Table 2: Reduction Pathways to Aminated Scaffolds

| Substrate | Method | Product |

|---|---|---|

| This compound | Catalytic Hydrogenation (e.g., H₂, Pd/C) | 6-Amino-1,2,3,4-tetrahydronaphthalene mdpi.comresearchgate.net |

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation by combining three or more substrates, thereby saving time, resources, and reducing waste. nih.govencyclopedia.pub The chemical architecture of this compound, specifically its conjugated nitroalkene moiety, makes it a prime candidate for incorporation into such reaction schemes.

The electron-withdrawing nature of the nitro group activates the double bond for nucleophilic attack, making it an excellent Michael acceptor. This feature can be exploited to initiate a cascade sequence. For instance, the reaction could begin with a Michael addition of a suitable nucleophile to the double bond of this compound. The resulting intermediate could then undergo subsequent intramolecular cyclizations or further reactions with other components in the mixture.

While specific examples detailing the use of this compound in MCRs are not prominent in the reviewed literature, the utility of nitroalkenes in these transformations is well-documented. For example, enzyme-catalyzed five-component reactions have been developed involving the Michael addition of ketones to nitroalkenes to afford complex spiro-oxazino derivatives. encyclopedia.pub This precedent suggests the significant potential for this compound to serve as a key component in the diversity-oriented synthesis of novel polycyclic and heterocyclic systems.

Derivatization for Functional Material Precursors

The derivatization of this compound can lead to the formation of monomers suitable for producing functional materials, particularly conductive polymers. The key to this application lies in converting the nitro group into a polymerizable functionality, most commonly an amino group.

As described previously, this compound can be readily reduced to 6-amino-1,2-dihydronaphthalene or 6-amino-1,2,3,4-tetrahydronaphthalene. These amino-functionalized derivatives are structurally analogous to aniline, the monomer used to produce polyaniline, one of the most studied conductive polymers. bham.ac.uk

The synthesis of conductive polymers like polyaniline is often achieved through chemical or electrochemical oxidative polymerization. researchgate.netnih.gov In this process, the amino-functionalized monomers are oxidized to form radical cations, which then couple to form the polymer chain. ekb.eg Therefore, 6-amino-1,2-dihydronaphthalene or its saturated tetralin analogue could serve as a monomer in a similar polymerization reaction, potentially yielding a novel conductive polymer with properties modulated by the bulky, fused aliphatic ring system. This appended scaffold could influence the polymer's solubility, processability, and electronic properties. The ease of synthesis and environmental stability are key advantages of such polymers. researchgate.net

Emerging Research Directions and Future Prospects in 6 Nitro 1,2 Dihydronaphthalene Chemistry

Development of Asymmetric Synthesis Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For 6-Nitro-1,2-dihydronaphthalene, the development of asymmetric synthetic routes is a key research frontier, aiming to control the stereochemistry of this chiral molecule. Current research in related systems provides a strong foundation for future work in this area.

One promising approach is the use of organocatalysis , which has seen significant advancements in the asymmetric synthesis of dihydronaphthalene derivatives. Chiral secondary amines, for instance, can catalyze cascade reactions to produce functionalized dihydronaphthalenes with high enantioselectivity. This strategy could potentially be adapted for the synthesis of chiral this compound precursors.

Another avenue of exploration lies in transition-metal catalysis . Palladium-catalyzed asymmetric dearomatization of naphthalene (B1677914) derivatives has been successfully demonstrated, providing access to chiral benzocarbazoles in high yields and enantioselectivities. nih.gov More specifically, a Pd-catalyzed asymmetric allylic dearomatization of 1-nitro-2-naphthol derivatives has been developed, yielding substituted β-naphthalenones with good enantioselectivity. rsc.orgdntb.gov.uarsc.org This suggests that palladium catalysis could be a powerful tool for the enantioselective synthesis of this compound.

Furthermore, the use of chiral ligands in metal-catalyzed reactions is a well-established strategy for achieving high levels of stereocontrol. The design and application of novel chiral ligands tailored for the specific electronic and steric properties of nitro-substituted dihydronaphthalene precursors will be crucial. For instance, tartaric acid has been used as a catalyst in the enantioselective synthesis of 1,2-dihydronaphthalene-1-carbaldehydes. nih.gov

| Catalyst Type | Potential Application to this compound Synthesis | Key Advantages |

| Organocatalysts | Asymmetric cascade reactions to form the dihydronaphthalene core. | Metal-free, environmentally benign, high enantioselectivity. |

| Palladium Catalysts | Asymmetric dearomatization of nitro-naphthalene precursors. | High efficiency, good functional group tolerance. |

| Chiral Ligands | In conjunction with transition metals to induce enantioselectivity. | Tunable steric and electronic properties for optimal stereocontrol. |

Integration into Flow Chemistry Systems

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govthieme-connect.deeuropa.eu The integration of the synthesis of this compound into flow chemistry systems is a promising future direction.

The nitration of aromatic compounds is a classic example of a reaction that benefits significantly from flow chemistry. europa.eu Traditional batch nitrations are often highly exothermic and can lead to safety concerns and poor selectivity. Continuous-flow nitration allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to improved safety and selectivity. europa.eu The application of flow chemistry to the nitration of 1,2-dihydronaphthalene (B1214177) could enable the selective synthesis of the 6-nitro isomer by carefully controlling the reaction conditions.

Moreover, multi-step syntheses can be "telescoped" in flow, where the output of one reactor is directly fed into the next, eliminating the need for intermediate purification steps. This approach could be particularly beneficial for the synthesis of this compound and its subsequent transformations. For example, a continuous-flow system could be designed for the hydrogenation of nitroaromatics, which is a common transformation. mdpi.com

| Flow Chemistry Aspect | Application to this compound | Potential Benefits |

| Continuous Nitration | Regioselective synthesis of this compound. | Enhanced safety, improved selectivity, higher yields. |

| Telescoped Reactions | Multi-step synthesis involving this compound. | Reduced reaction times, minimized waste, streamlined process. |

| Process Automation | Automated synthesis and optimization. | High reproducibility, efficient process development. |

Exploration of Novel Catalytic Transformations

The nitro group and the double bond in this compound offer multiple handles for further functionalization, making it a versatile building block. The exploration of novel catalytic transformations of this compound is a key area for future research.

The catalytic reduction of the nitro group is a fundamental transformation that can lead to the corresponding amine, which is a valuable precursor for a wide range of pharmaceuticals and materials. While traditional methods often require harsh conditions, recent advances have focused on the development of more sustainable catalytic systems. For instance, catalytic transfer hydrogenation of nitroalkenes to primary amines under mild conditions has been reported. ursinus.eduursinus.edu

Furthermore, the functionalization of the dihydronaphthalene core through C-H activation is a rapidly developing field. This approach allows for the direct introduction of new functional groups without the need for pre-functionalized substrates. The development of catalysts for the selective C-H functionalization of this compound would open up new avenues for the synthesis of complex molecules.

Additionally, advanced catalytic transformations of the nitroalkene moiety are of great interest. The conjugated nitroalkene system can participate in a variety of reactions, including Michael additions and cycloadditions, providing access to a diverse range of molecular architectures. mdpi.compageplace.de

| Transformation | Potential Catalytic Method | Synthetic Utility |

| Nitro Group Reduction | Catalytic Transfer Hydrogenation | Access to 6-Amino-1,2-dihydronaphthalene |

| C-H Functionalization | Transition-Metal Catalysis | Direct introduction of new functional groups |

| Nitroalkene Reactions | Organocatalysis, Metal Catalysis | Construction of complex molecular scaffolds |

Advanced Mechanistic Insights and Predictive Modeling

A deep understanding of reaction mechanisms is crucial for the rational design of new catalysts and the optimization of reaction conditions. For the chemistry of this compound, advanced mechanistic insights and predictive modeling will play a pivotal role in future developments.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanism of key reactions, such as the regioselective nitration of 1,2-dihydronaphthalene. Such studies can provide valuable information about the transition state geometries and activation energies, helping to explain and predict the observed regioselectivity. For instance, DFT studies have been used to understand the nitration mechanism of benzene (B151609) with the nitronium ion. nih.gov

Machine learning (ML) is emerging as a powerful tool for predicting the outcomes of chemical reactions. rsc.org ML models can be trained on large datasets of experimental data to predict properties such as regioselectivity and enantioselectivity. chemrxiv.orgresearchgate.netacs.org For example, a machine learning model called RegioML has been developed to predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.orgchemrxiv.orgresearchgate.net Such models could be applied to predict the optimal conditions for the selective synthesis of this compound. Furthermore, machine learning is being used to predict the enantioselectivity of asymmetric catalysts, which could accelerate the discovery of new catalysts for the synthesis of chiral this compound. illinois.edunih.gov

| Modeling Technique | Application in this compound Chemistry | Expected Outcome |

| DFT Calculations | Mechanistic study of nitration and other key reactions. | Understanding of regioselectivity and reactivity. |

| Machine Learning | Prediction of regioselectivity in nitration. | Guidance for optimizing reaction conditions. |

| Machine Learning | Prediction of enantioselectivity in asymmetric synthesis. | Accelerated discovery of new chiral catalysts. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Nitro-1,2-dihydronaphthalene, and how do reaction conditions influence yield and purity?

- Methodology : Nitration of 1,2-dihydronaphthalene derivatives using tetranitromethane in acetone with pyridine as a base is a common approach. For example, nitration of 6,7-dimethoxy-1,2-dihydronaphthalene under these conditions yields nitro derivatives with regioselectivity influenced by substituents . Optimization of stoichiometry, temperature (e.g., 0–25°C), and solvent polarity is critical to minimize side reactions like over-nitration or ring oxidation.

- Characterization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) and validation using NMR (e.g., flow NMR for reactive intermediates ) and HPLC (purity ≥98%) are recommended .

Q. How can researchers evaluate the toxicological risks of this compound in experimental models?

- Experimental Design : Follow ATSDR’s tiered approach:

Literature Review : Prioritize peer-reviewed studies on inhalation, oral, and dermal exposure routes in humans and lab mammals (Table B-1, ).

Risk of Bias Assessment : Use standardized questionnaires (Table C-6/C-7) to evaluate study quality (e.g., randomization, outcome reporting) .

Dose-Response Analysis : Conduct subchronic animal studies (14–90 days) focusing on systemic effects (hepatic, renal, respiratory) .

Q. What analytical techniques are optimal for characterizing this compound and its intermediates?

- Techniques :

- NMR : Resolves diastereomeric intermediates (e.g., 1,2-dimethylidene-1,2-dihydronaphthalene) in flow systems .

- Mass Spectrometry : Confirms molecular weight (e.g., CHNO, MW 175.19) and detects degradation products .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability using NIST reaction thermochemistry data (ΔrH° values) .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound be resolved?

- Methodology :

Data Triangulation : Compare in vitro (e.g., glutathione S-transferase assays ) and in vivo results to identify mechanistic discrepancies.

Confidence Rating : Apply ATSDR’s criteria (High/Moderate/Low confidence) based on study design rigor and reproducibility .

Meta-Analysis : Use tools like RevMan to pool data from studies with low risk of bias (Table C-6) .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be modeled?

- Degradation Studies :

- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous/organic solvents to simulate environmental breakdown .

- Biodegradation : Use soil slurry models with microbial consortia; monitor via LC-MS for nitro-reduction products (e.g., amine derivatives) .

Q. How can visible-light photoredox catalysis improve the synthesis of this compound derivatives?

- Advanced Synthesis :

- Catalytic System : Combine 9-mesityl-10-methylacridinium (photocatalyst) and Co(dmgH)PyCl (HAT catalyst) in MeCN/HFIP (7:3) for MHAT-driven cyclization .

- Yield Optimization : Vary light intensity (450–470 nm) and catalyst loading (1–5 mol%) to enhance regioselectivity and reduce byproducts.

Q. What mechanisms underlie the metabolic activation of this compound in mammalian systems?

- Mechanistic Studies :

- Enzymatic Assays : Incubate with hepatic microsomes (CYP450 isoforms) and glutathione (GSH) to identify electrophilic metabolites (e.g., epoxides) .

- Isotope Labeling : Use -labeled substrates to trace metabolic pathways via NMR or LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。